1-Butyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione
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Overview
Description
“1-Butyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione”, also known as BDP, is a compound that has been extensively studied in recent years due to its promising potential. It has a molecular formula of C16H23N3O2 and a molecular weight of 289.379. The molecule contains a total of 45 bonds, including 22 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aromatic), 1 tertiary amine (aromatic), and 1 imide .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring and a six-membered aromatic ring . The molecule also contains a secondary aromatic amine, a tertiary aromatic amine, and an imide .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, pyrrolidine compounds are known to be versatile in chemical reactions . They are often used by medicinal chemists to obtain compounds for the treatment of human diseases .
Scientific Research Applications
Highly Luminescent Polymers
The synthesis and properties of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units have been explored, demonstrating their potential in creating highly luminescent materials. These polymers, exhibiting strong fluorescence and high quantum yields, are soluble in common organic solvents and hold promise for applications in optoelectronic devices due to their optical and electrochemical properties (Zhang & Tieke, 2008).
Novel Multicomponent Synthesis
Research has led to an efficient synthesis method for pyridine-pyrimidines and their bis-derivatives using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This methodology showcases a solvent-free, microwave-irradiated process enhancing the yield and efficiency of the reaction, with the catalyst showing excellent reusability and activity (Rahmani et al., 2018).
Advanced Optical Materials
A study on the synthesis of π-conjugated chromophores based on 1-methyl pyridinium compounds has been reported, leading to materials with significant nonlinear optical properties. This research contributes to the development of materials for potential use in optical data storage and photonic devices, highlighting the role of hydrogen bonding in molecular packing (Antony et al., 2019).
Transformations into Pyridine and Pyrrole Derivatives
Another area of application involves the transformation of certain derivatives into highly substituted pyridine and pyrrole derivatives, demonstrating the versatility of these compounds in synthesizing complex heterocyclic systems. This research highlights the potential for creating a wide range of functional materials through selective chemical reactions (Uršič et al., 2008).
Bioactive Oxadiazole Analogs
The synthesis of bioactive oxadiazole analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties has been explored, resulting in compounds with potent antitumor activity. This research opens avenues for the development of new therapeutic agents based on the structural modifications of these chemical frameworks (Maftei et al., 2013).
Future Directions
Pyrrolidine compounds, including “1-Butyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione”, have been extensively studied in recent years due to their promising potential. They are considered a potential source of biologically active compounds and are often used in the design of new compounds with different biological profiles . Therefore, future research may continue to explore this scaffold to its maximum potential against several diseases or disorders .
Mechanism of Action
Biochemical Pathways
Compounds that inhibit carbonic anhydrase enzymes can affect a variety of physiological processes, as these enzymes play a role in maintaining ph balance, helping transport carbon dioxide from tissues to the lungs, and other processes .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Inhibition of carbonic anhydrase enzymes can lead to a decrease in the rate of carbon dioxide transport and other physiological changes .
Properties
IUPAC Name |
1-butyl-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-4-5-10-19-15(20)11-14(16(19)21)17-12-6-8-13(9-7-12)18(2)3/h6-9,14,17H,4-5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOAOQLOOYIDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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